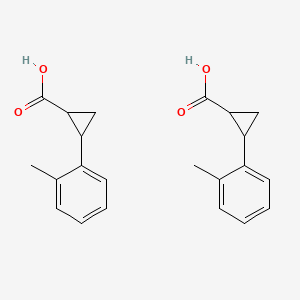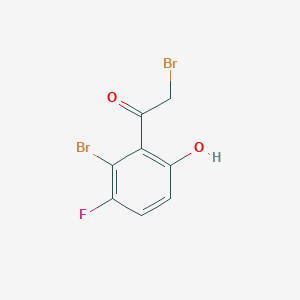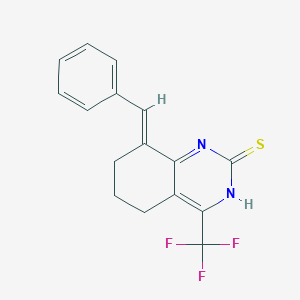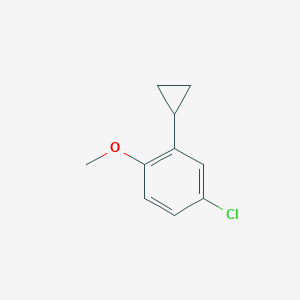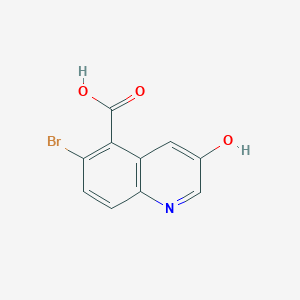![molecular formula C38H76NO4+ B13717543 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- CAS No. 138915-91-0](/img/structure/B13717543.png)
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension and enhance the solubility of hydrophobic substances in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- typically involves the reaction of trimethylamine with 1,2-dihydroxypropane, followed by esterification with hexadecanoic acid. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are commonly employed.
Major Products
Oxidation: Produces oxides and ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted ammonium compounds.
Scientific Research Applications
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell culture media to enhance the solubility of hydrophobic drugs.
Medicine: Utilized in drug delivery systems to improve the bioavailability of poorly soluble drugs.
Industry: Applied in the formulation of detergents, emulsifiers, and antistatic agents.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-2,3-bis(oleoyloxy)-1-propanaminium
- Trimethyl-3-((1-oxoallyl)amino)propylammonium chloride
- 1,2-Dioleoyl-3-trimethylammonium-propane chloride
Uniqueness
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- is unique due to its specific combination of hydrophobic and hydrophilic properties, which make it highly effective as a surfactant. Its ability to enhance the solubility of hydrophobic substances in aqueous solutions sets it apart from other similar compounds.
Properties
| 138915-91-0 | |
Molecular Formula |
C38H76NO4+ |
Molecular Weight |
611.0 g/mol |
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl-trimethylazanium |
InChI |
InChI=1S/C38H76NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37(40)42-35-36(34-39(3,4)5)43-38(41)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/q+1 |
InChI Key |
PBIYEBPNYDHBDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


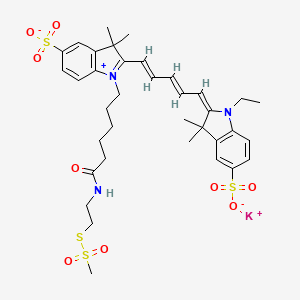
![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
